ethyl 2-(1H-benzimidazol-2-ylthio)propanoate
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Overview
Description
Preparation Methods
The synthesis of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate involves several steps. One common method includes the reaction of 2-mercaptobenzimidazole with ethyl 2-bromoacetate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-mercaptobenzimidazole and ethyl 2-bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. .
Scientific Research Applications
Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate can be compared with other benzimidazole derivatives, such as:
2-Mercaptobenzimidazole: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Benzimidazole: The parent compound of the benzimidazole family, known for its broad range of biological activities.
Thiabendazole: A benzimidazole derivative used as an antifungal and anthelmintic agent
This compound stands out due to its unique ester functionality, which allows for further chemical modifications and enhances its versatility in research applications.
Properties
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-16-11(15)8(2)17-12-13-9-6-4-5-7-10(9)14-12/h4-8H,3H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIYNBBOZKYDQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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